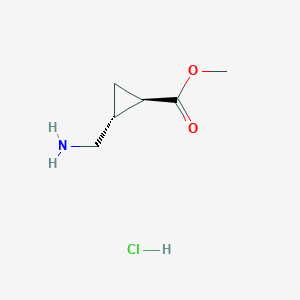
Hexidium Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexidium iodide is a fluorescent nucleic acid stain. Hexidium iodide allows assessment of Gram status by differential absorption through bacterial cell walls. Differentiation between gram-positive and gram-negative wastewater bacteria was achieved after flow cytometric analysis. Excitation/Emission maxima of ~518/600 nm upon binding DNA
Applications De Recherche Scientifique
Fluorescent Staining in Microbiology
Hexidium iodide (HI) is utilized as a fluorescent nucleic acid binding dye in microbiology. It is particularly effective in differentiating between gram-positive and gram-negative organisms when used in combination with other dyes like SYTO 13 in fluorescent Gram staining techniques. This approach is beneficial for classifying clinically relevant organisms and analyzing bacterial populations in wastewater treatment, as HI can penetrate gram-positive but not gram-negative organisms, thereby enabling a clear distinction between these two types of bacteria (Mason et al., 1998); (Forster et al., 2002).
Capillary Electrophoresis and Laser-Induced Fluorescence Detection
HI is also used in the field of electrophoresis. It is applied for staining isolated cell nuclei which are then analyzed using capillary electrophoresis with postcolumn laser-induced fluorescence detection. This method helps in characterizing electrophoretic properties of isolated cell nuclei and associated impurities, offering insights into the range of electrophoretic mobility of intact or disrupted nuclei (Gunasekera et al., 2002).
Nucleic Acid Research
Hexidium iodide is used in nucleic acid research, notably in the visualization and quantification of DNA in various biological processes. It is part of the cyanine dye family employed in PCR and real-time PCR methods, useful in identifying live gram-negative and gram-positive bacteria with distinct fluorescence patterns (Deligeorgiev & Vasilev, 2006).
Acetylcholinesterase Research
Research involving hexidium iodide includes its use in studying acetylcholinesterase, an enzyme critical in neuroscience. Hexidium is compared with other compounds for its binding properties and inhibition effects on the enzyme, offering insights into the enzyme's structure and function (Berman et al., 1987).
Analysis of Apoptosis
In the field of cellular biology, hexidium iodide is employed in the analysis of apoptosis through propidium iodide staining and flow cytometry. This method is used to evaluate apoptosis in different experimental models, providing a rapid and precise evaluation of cellular DNA content and identifying hypodiploid cells (Riccardi & Nicoletti, 2006).
Propriétés
Numéro CAS |
21156-66-4 |
|---|---|
Nom du produit |
Hexidium Iodide |
Formule moléculaire |
C25H28IN3 |
Poids moléculaire |
497.42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



